molecular formula C19H16N6O2S B2741455 N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891103-80-3

N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2741455
CAS No.: 891103-80-3
M. Wt: 392.44
InChI Key: LZEHOXWWFGMRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyridazine core fused with a pyridin-2-yl substituent at position 6, linked via a sulfanyl group to an acetamide moiety bearing a 4-methoxyphenyl group. The triazolopyridazine scaffold is electron-deficient, enabling π-π stacking interactions, while the methoxy group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-14-7-5-13(6-8-14)21-18(26)12-28-19-23-22-17-10-9-16(24-25(17)19)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEHOXWWFGMRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Heterocyclic Assembly

Formation of the Triazolo-Pyridazine Moiety

Thetriazolo[4,3-b]pyridazine core is synthesized via cyclocondensation reactions. A prevalent method involves reacting pyridazine derivatives with hydrazine hydrate under refluxing ethanol, followed by oxidative cyclization. For instance, 3-amino-6-chloropyridazine can be treated with hydrazine to form 3-hydrazinylpyridazine, which subsequently undergoes cyclization with triphosgene in dichloromethane to yield the triazolo-pyridazine scaffold. Alternative protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes.

Synthesis of N-(4-Methoxyphenyl)-2-Sulfanylacetamide

Triflic Anhydride-Mediated Amidation

The acetamide segment is synthesized via a triflic anhydride (Tf₂O)-driven conversion of ketoximes to amides, as demonstrated in a Royal Society of Chemistry protocol. For N-(4-methoxyphenyl)acetamide:

  • Substrate : 4-Methoxyacetophenone oxime (2.0 mmol)
  • Reagent : Triflic anhydride (2.0 mmol) in dry dichloromethane (DCM)
  • Conditions : Room temperature, nitrogen atmosphere, 2–4 hours
  • Workup : Quenching with NaHCO₃, extraction with DCM, column chromatography
  • Yield : 92%
Table 1: Representative Amidation Yields (Adapted from)
Entry Substrate Product Yield (%)
4 Acetophenone oxime N-Phenylacetamide 89
5 4-Methylacetophenone oxime N-p-Tolylacetamide 90
6 4-Methoxyacetophenone oxime N-(4-Methoxyphenyl)acetamide 92

Thiol Group Incorporation

The 2-sulfanylacetamide derivative is prepared via nucleophilic substitution. N-(4-Methoxyphenyl)chloroacetamide reacts with thiourea in ethanol under reflux (6 hours), followed by acidic hydrolysis (6M HCl, 60°C) to yield the thiol intermediate. Critical considerations:

  • Solvent : Ethanol (anhydrous)
  • Molar ratio : Chloroacetamide:Thiourea = 1:1.2
  • Isolation : Filtration and recrystallization from ethanol/water

Coupling of Heterocyclic and Acetamide Moieties

Nucleophilic Aromatic Substitution

The triazolo-pyridazine core (3-chloro derivative) reacts with the thiolate anion of N-(4-methoxyphenyl)-2-sulfanylacetamide in dimethylformamide (DMF) at 60°C for 8 hours.

Reaction Scheme :
$$
\text{3-Chloro-triazolo-pyridazine} + \text{HS-CH₂-CONH-(4-MeOPh)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KCl}
$$

Optimized Conditions :

  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Anhydrous DMF
  • Catalyst: None required
  • Yield: 68–72%

Alternative Coupling Agents

For substrates resistant to nucleophilic substitution, Mitsunobu conditions (DIAD, PPh₃) facilitate sulfur-carbon bond formation. However, this method increases cost and complexity without significant yield improvements.

Optimization and Yield Considerations

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification
  • Recrystallization : Final product recrystallized from ethanol/water (7:3) to ≥98% purity (HPLC)

Scalability Challenges

Industrial-scale production faces hurdles in:

  • Solvent Volume : DMF recovery systems required for cost-effectiveness
  • Exothermic Reactions : Controlled addition of triflic anhydride to prevent runaway reactions

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison
Parameter Nucleophilic Substitution Mitsunobu Coupling
Yield (%) 72 65
Cost (USD/g) 12.50 34.80
Reaction Time (hours) 8 24
Scalability High Low

Nucleophilic substitution remains the preferred method due to its balance of efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles, similar to N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, exhibit substantial antimicrobial properties. For instance, compounds containing triazole frameworks have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that triazole-containing compounds can inhibit the p38 mitogen-activated protein kinase pathway, which is crucial in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Research indicates that modifications to the phenyl and pyridine rings can significantly affect biological activity. For example:

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Substituents at specific positionsEnhanced anticancer activity

Case Studies

Several studies have highlighted the applications of similar compounds in clinical settings:

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial activity against Xanthomonas oryzae, showing that specific substitutions enhanced efficacy significantly compared to standard treatments .

Case Study 2: Cancer Inhibition

Another investigation focused on the anticancer properties of triazole derivatives against various human cancer cell lines. Compounds demonstrated IC50 values in the nanomolar range, indicating potent activity against resistant cancer strains .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridazine rings could play a role in stabilizing these interactions.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Triazolopyridazine vs. Oxadiazole (CDD-934506)

  • CDD-934506 : Replaces triazolopyridazine with a 1,3,4-oxadiazole ring and substitutes the pyridinyl group with a 4-nitrophenyl acetamide .
  • The nitro group increases electron-withdrawing effects but may elevate toxicity risks.

Triazolopyridazine vs. Benzothieno-Triazolopyrimidine (10a–c)

  • Compound 10a: Features a benzothieno-triazolopyrimidine fused system with a phenyl acetamide .

Substituent Variations

Pyridinyl vs. Ethoxyphenyl (CAS 891117-12-7)

  • CAS 891117-12-7 : Retains the triazolopyridazine core but substitutes pyridin-2-yl with a 4-ethoxyphenyl acetamide and adds a 3-methyl group on the triazole .
  • Impact : The ethoxy group marginally increases lipophilicity compared to methoxy, while the methyl group may sterically hinder target binding.

Sulfanyl vs. Oxygen Linker ()

  • 2-[[3-(4-Methoxyphenyl)-1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine : Replaces the sulfanyl group with an oxygen atom and substitutes acetamide with ethanamine .

Acetamide Modifications

Comparison with Pyrimidine-Based Acetamide ()

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide : Utilizes a pyrimidine ring instead of triazolopyridazine and incorporates methyl groups on both pyrimidine and pyridinyl moieties .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Triazolopyridazine 6-Pyridin-2-yl, 3-sulfanyl, 4-methoxyphenyl High π-stacking, moderate lipophilicity
CDD-934506 1,3,4-Oxadiazole 5-(4-Methoxyphenyl), 4-nitrophenyl Electron-withdrawing, potential toxicity
10a Benzothieno-Triazolopyrimidine Phenyl acetamide Enhanced hydrophobicity
CAS 891117-12-7 Triazolopyridazine 3-Methyl, 4-ethoxyphenyl Increased steric hindrance
Compound Triazolopyridazine 6-Oxy-ethanamine, 4-methoxyphenyl Reduced redox activity
Compound Pyrimidine 4,6-Dimethylpyrimidinyl, 4-methylpyridinyl Altered hydrogen-bonding capacity

Research Findings and Implications

  • Antimicrobial Potential: Compounds like CDD-934506 and GSK analogs () show activity against Mycobacterium tuberculosis, suggesting the target compound’s triazolopyridazine core could be optimized for similar applications .
  • Structural Stability : The triazolopyridazine core’s rigidity (vs. oxadiazole or pyrimidine) may improve metabolic stability in vivo, as seen in kinase inhibitors .

Biological Activity

N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes aromatic rings, a triazole moiety, and a sulfanyl group, which contribute to its pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H18N6O3S\text{C}_{20}\text{H}_{18}\text{N}_6\text{O}_3\text{S}

This structure contains multiple functional groups that are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anti-tubercular agent and its cytotoxic effects against cancer cell lines.

Anti-Tubercular Activity

Recent studies have highlighted the design and synthesis of compounds related to this compound for their anti-tubercular properties. For instance:

  • IC50 Values : Compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • Docking Studies : Molecular docking studies indicate that these compounds interact favorably with target enzymes involved in the metabolic pathways of the bacteria .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines:

  • Cell Lines Tested : Commonly tested lines include HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
  • Results : Some derivatives exhibited IC50 values as low as 1.4 μM against MDA-MB-231 cells, indicating potent cytotoxicity .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The triazole moiety is known for its ability to inhibit various enzymes critical for cellular processes.
  • Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells .

Summary of Findings

Activity IC50 Values (μM) Cell Lines/Pathogens
Anti-Tubercular1.35 - 2.18Mycobacterium tuberculosis
Cytotoxicity (Cancer)1.4MDA-MB-231 (Breast Cancer)
Cytotoxicity (Liver Cancer)Not specifiedHepG2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.